1,2-Dichloro-4-fluoro-5-nitrobenzene

Catalog No.
S1896244
CAS No.
2339-78-8
M.F
C6H2Cl2FNO2
M. Wt
209.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dichloro-4-fluoro-5-nitrobenzene

CAS Number

2339-78-8

Product Name

1,2-Dichloro-4-fluoro-5-nitrobenzene

IUPAC Name

1,2-dichloro-4-fluoro-5-nitrobenzene

Molecular Formula

C6H2Cl2FNO2

Molecular Weight

209.99 g/mol

InChI

InChI=1S/C6H2Cl2FNO2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H

InChI Key

FXOCDIKCKFOUDE-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1Cl)Cl)F)[N+](=O)[O-]

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)F)[N+](=O)[O-]

Chemical Properties and Potential Applications

  • Fluorination reactions

    The presence of a fluorine atom makes 1,2-Dichloro-4-fluoro-5-nitrobenzene a potential reactant in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by another functional group. PubChem, National Institutes of Health

  • Nitroaromatic compounds

    The nitro group (NO2) is a common functional group in many biologically active molecules and pharmaceuticals. Research on nitroaromatic compounds explores their potential applications in various fields, including medicine and materials science. Wikipedia, Nitroaromatic compounds:

1,2-Dichloro-4-fluoro-5-nitrobenzene is an organic compound with the molecular formula C6_6H2_2Cl2_2FNO2_2. It appears as a pale yellow solid and is structurally characterized by the presence of two chlorine atoms, one fluorine atom, and one nitro group attached to a benzene ring. This compound is a derivative of 1,2-dichlorobenzene, where one hydrogen atom is replaced by a nitro functional group and another by a fluorine atom. It serves as an important intermediate in the synthesis of various agrochemicals and pharmaceuticals .

Information regarding the mechanism of action for 1,2-Dichloro-4-fluoro-5-nitrobenzene is not available in scientific literature.

  • Toxic if inhaled, ingested, or absorbed through the skin [].
  • May be flammable or explosive under certain conditions [].

  • Nucleophilic Substitution: The chlorides in the compound can react with nucleophiles. For instance, treatment with potassium fluoride yields 2-chloro-1-fluoro-4-nitrobenzene .
  • Reduction Reactions: When reduced with iron powder, it can form 3,4-dichloroaniline .
  • Hydrolysis: This compound is not expected to hydrolyze under environmental conditions due to its stable structure .

The biological activity of 1,2-dichloro-4-fluoro-5-nitrobenzene has been studied primarily concerning its toxicity:

  • Acute Toxicity: The compound is harmful if swallowed or if it comes into contact with skin, with an oral LD50 in rats ranging from 625 to 950 mg/kg body weight .
  • Environmental Impact: It exhibits moderate toxicity towards aquatic species, with reported LC50 values of 3.1 mg/l for fish and 3 mg/l for Daphnia magna .

1,2-Dichloro-4-fluoro-5-nitrobenzene can be synthesized through various methods:

  • Nitration of 1,2-Dichlorobenzene: This method involves the nitration of 1,2-dichlorobenzene to predominantly yield 1,2-dichloro-4-nitrobenzene along with smaller amounts of the 3-nitro isomer .
  • Chlorination of 4-Chloro-Nitrobenzene: Another less common method involves the chlorination of 4-chloro-nitrobenzene to directly yield the desired compound .

The primary applications of 1,2-dichloro-4-fluoro-5-nitrobenzene include:

  • Intermediate in Agrochemicals: It is utilized in the synthesis of herbicides and other agricultural chemicals .
  • Pharmaceuticals: The compound serves as a precursor for various pharmaceutical agents due to its reactive functional groups.

Interaction studies have focused on the environmental fate and transport of 1,2-dichloro-4-fluoro-5-nitrobenzene:

  • Bioconcentration: Studies indicate that it has a bioconcentration factor for fish ranging from 26 to 65, suggesting potential accumulation in aquatic organisms .
  • Atmospheric Behavior: The compound has a calculated atmospheric half-life of approximately 321 days and undergoes photodegradation in the presence of hydroxyl radicals .

Several compounds share structural similarities with 1,2-dichloro-4-fluoro-5-nitrobenzene. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1,2-DichlorobenzeneTwo chlorine atoms on benzeneCommon solvent; less toxic than its derivatives
4-FluoronitrobenzeneOne fluorine and one nitro groupUsed in dye synthesis; lacks chlorinated substituents
1-Chloro-4-nitrobenzeneOne chlorine and one nitro groupPrecursor for dyes; less reactive than dichlorinated versions
3-NitrochlorobenzeneOne chlorine and one nitro group at different positionsDifferent reactivity profile due to substitution pattern

The uniqueness of 1,2-dichloro-4-fluoro-5-nitrobenzene lies in its specific combination of halogenated functionalities that provide distinct reactivity patterns suitable for targeted chemical syntheses.

1,2-Dichloro-4-fluoro-5-nitrobenzene exhibits a planar aromatic structure consistent with substituted benzene derivatives. The compound crystallizes as a low melting solid with a characteristic pale yellow color [1] [2] [3] [4].

Molecular Geometry Parameters

The optimized molecular geometry has been extensively studied using density functional theory calculations [5] [6] [7]. The compound adopts Cs point group symmetry, which is characteristic of polysubstituted benzene rings with asymmetric substitution patterns [8] [9]. Key geometric features include:

  • Molecular Formula: C₆H₂Cl₂FNO₂
  • Molecular Weight: 209.99 g/mol [10] [1] [11] [12] [13]
  • Heavy Atoms Count: 12 [11]
  • Rotatable Bond Count: 1 [11]

The benzene ring maintains its aromatic character with C-C bond lengths ranging from 1.39-1.41 Å, consistent with aromatic systems [6] [7]. The C-Cl bond lengths are approximately 1.89-1.90 Å, while the C-F bond length measures around 1.35-1.36 Å [6] [7]. The nitro group adopts a planar configuration with the benzene ring, facilitating conjugation and electronic delocalization.

Crystallographic Analysis

X-ray diffraction studies confirm the planar structure with minimal deviation from planarity [6] [7]. The chlorine atoms at positions 1 and 2 exhibit typical van der Waals interactions in the crystal lattice, while the fluorine atom at position 4 participates in weak intermolecular hydrogen bonding with adjacent molecules.

Thermal Properties: Melting Point, Boiling Point, and Stability

Thermal Characteristics

1,2-Dichloro-4-fluoro-5-nitrobenzene demonstrates distinctive thermal properties that reflect its molecular structure and intermolecular interactions:

PropertyValueReference
Melting Point17°C [1] [13] [14] [2] [4] [15] [16]
Boiling Point247°C [1] [13] [14] [2] [4] [15] [16]
Flash Point>113°C (>235°F) [14] [15] [16]
Density1.596 g/mL at 25°C [1] [14] [2] [4] [15] [16]
Refractive Indexn₂₀/D 1.575 [1] [2] [4]

Thermal Stability Analysis

The compound exhibits moderate thermal stability with a substantial temperature range between melting and boiling points (230°C difference), indicating strong intermolecular forces [14] [2] [4]. The relatively low melting point of 17°C suggests weak crystal packing forces, while the high boiling point of 247°C reflects the presence of strong dipole-dipole interactions due to the electron-withdrawing substituents [2] [4] [15].

Decomposition Behavior

At elevated temperatures approaching the boiling point, the compound may undergo thermal decomposition involving C-Cl and C-F bond cleavage [17]. The nitro group represents the most thermally labile functionality, potentially decomposing above 200°C under prolonged heating [2] [4].

Storage Stability

The compound demonstrates excellent storage stability at room temperature when stored in a cool, dry, well-ventilated area away from heat sources, flames, and oxidizing agents [18]. Recommended storage conditions include sealed containers to prevent moisture absorption and degradation [2] [3] [15].

Spectroscopic Profiling

Fourier Transform Infrared and Raman Spectral Assignments

Comprehensive vibrational spectroscopic analysis has been conducted for 1,2-dichloro-4-fluoro-5-nitrobenzene using FT-IR (4000-400 cm⁻¹) and FT-Raman (4000-50 cm⁻¹) spectroscopy [8] [9] [6].

Characteristic Vibrational Modes

FT-IR (cm⁻¹)FT-Raman (cm⁻¹)Vibrational Assignment
3058, 30333088, 3011C-H stretching modes
16171618C-C stretching
15861592C-NO₂ stretching
15461559C-C stretching
12891274C-F stretching
11011090Trigonal bending mode
960-C-H in-plane bending
740-C-H out-of-plane bending
685-C out-of-plane bending
584-C in-plane bending

Aromatic C-H Stretching Region

The C-H stretching modes appear at 3058 and 3033 cm⁻¹ in the FT-IR spectrum and at 3088 and 3011 cm⁻¹ in the FT-Raman spectrum [8] [9]. These frequencies are characteristic of aromatic hydrogen atoms attached to highly substituted benzene rings.

Nitro Group Vibrations

The nitro group exhibits characteristic asymmetric and symmetric stretching modes. The asymmetric NO₂ stretching appears at 1586 cm⁻¹ (FT-IR) and 1592 cm⁻¹ (FT-Raman), while the symmetric stretching is observed around 1350-1370 cm⁻¹ [6] [7].

Halogen-Carbon Vibrations

The C-F stretching vibration is observed at 1289 cm⁻¹ (FT-IR) and 1274 cm⁻¹ (FT-Raman) [8] [9]. The C-Cl stretching modes appear in the lower frequency region, with in-plane bending at 371 and 298 cm⁻¹ and out-of-plane bending at 179 and 107 cm⁻¹.

Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F) Spectral Interpretation

¹H Nuclear Magnetic Resonance

The proton NMR spectrum of 1,2-dichloro-4-fluoro-5-nitrobenzene shows characteristic aromatic proton signals in the downfield region (7.5-8.5 ppm) [19] [6] [20]. Due to the high degree of substitution, only two aromatic protons remain on the benzene ring, appearing as distinct signals influenced by the electron-withdrawing effects of the chlorine, fluorine, and nitro substituents.

The proton at position 3 appears more downfield due to its proximity to both the nitro group and chlorine atoms, while the proton at position 6 is influenced by the fluorine substituent and exhibits characteristic H-F coupling.

¹³C Nuclear Magnetic Resonance

The carbon-13 NMR spectrum displays six distinct aromatic carbon signals reflecting the substituted benzene ring [19] [6]. The carbon atoms bearing substituents show characteristic chemical shifts:

  • Nitro-bearing carbon (C-5): ~150-155 ppm
  • Fluorine-bearing carbon (C-4): ~160-165 ppm (with characteristic C-F coupling)
  • Chlorine-bearing carbons (C-1, C-2): ~130-135 ppm
  • Unsubstituted aromatic carbons: ~125-130 ppm

¹⁹F Nuclear Magnetic Resonance

The fluorine-19 NMR spectrum exhibits a single fluorine signal in the aromatic fluorine region (typically -110 to -130 ppm relative to CFCl₃) [21] [22] [23]. The fluorine signal shows characteristic coupling with adjacent carbon atoms and ortho protons, providing structural confirmation [24] [25].

The chemical shift of the fluorine atom is significantly influenced by the electron-withdrawing nitro group and chlorine substituents, resulting in downfield shifting compared to simple fluorobenzenes [21] [22].

Solubility and Partition Coefficients

Aqueous Solubility

1,2-Dichloro-4-fluoro-5-nitrobenzene exhibits extremely low water solubility, classified as insoluble in aqueous media [18]. This hydrophobic character results from the lipophilic nature of the halogenated aromatic structure and the absence of hydrogen bond donor groups [18] [26].

Organic Solvent Solubility

The compound demonstrates excellent solubility in common organic solvents, including:

  • Dichloromethane: Highly soluble [18]
  • Chloroform: Highly soluble [18]
  • Acetone: Soluble
  • Ethanol: Moderately soluble
  • Hexane: Limited solubility

Partition Coefficient Analysis

The octanol-water partition coefficient (LogP) has been determined as 3.26 [11], indicating high lipophilicity and strong preference for organic phases over aqueous environments [27] [28] [29]. This value places the compound in the moderately lipophilic range, consistent with its molecular structure containing multiple electron-withdrawing substituents.

Structure-Lipophilicity Relationships

The high LogP value reflects several molecular features:

  • Aromatic benzene ring: Contributes to hydrophobic character
  • Chlorine substituents: Increase lipophilicity through van der Waals interactions
  • Fluorine atom: Provides moderate lipophilic contribution
  • Nitro group: Partially reduces lipophilicity through dipole interactions

Membrane Partitioning Behavior

Studies on membrane partitioning suggest that the lipophilicity modifications resulting from fluorination correlate well with membrane permeability [28] [29]. The compound's partition coefficient indicates moderate membrane permeability, suitable for biological applications requiring cellular uptake.

Environmental Distribution

XLogP3

3

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.5%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (97.5%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.5%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4,5-Dichloro-2-fluoronitrobenzene

Dates

Last modified: 08-16-2023

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